Cas no 126035-07-2 (9-(benzoylamino)-3-[1-(dimethylamino)ethyl]-10-(hydroxymethyl)-3a,10,12b-trimethyl-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydrobenzo[4,5]cyclohepta[1,2-e]inden-2-yl acetate)

9-(benzoylamino)-3-[1-(dimethylamino)ethyl]-10-(hydroxymethyl)-3a,10,12b-trimethyl-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydrobenzo[4,5]cyclohepta[1,2-e]inden-2-yl acetate structure
126035-07-2 structure
Nome del prodotto:9-(benzoylamino)-3-[1-(dimethylamino)ethyl]-10-(hydroxymethyl)-3a,10,12b-trimethyl-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydrobenzo[4,5]cyclohepta[1,2-e]inden-2-yl acetate
Numero CAS:126035-07-2
MF:C35H50N2O4
MW:562.782510280609
CID:1222283
PubChem ID:182745

9-(benzoylamino)-3-[1-(dimethylamino)ethyl]-10-(hydroxymethyl)-3a,10,12b-trimethyl-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydrobenzo[4,5]cyclohepta[1,2-e]inden-2-yl acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • 9-(benzoylamino)-3-[1-(dimethylamino)ethyl]-10-(hydroxymethyl)-3a,10,12b-trimethyl-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydrobenzo[4,5]cyclohepta[1,2-e]inden-2-yl acetate
    • O-Acetyl-N-benzoylbuxidienine
    • DTXSID80925383
    • 126035-07-2
    • N-Benzoylbuxidienine C 16-acetate
    • N-[16-(Acetyloxy)-20-(dimethylamino)-4-(hydroxymethyl)-4,14-dimethyl-9,19-cyclo-9,10-secopregna-9(11),10-dien-3-yl]benzenecarboximidic acid
    • Inchi: InChI=1S/C35H50N2O4/c1-22(37(6)7)31-29(41-23(2)39)20-35(5)28-15-14-27-25(19-26(28)17-18-34(31,35)4)13-16-30(33(27,3)21-38)36-32(40)24-11-9-8-10-12-24/h8-12,17,19,22,27-31,38H,13-16,18,20-21H2,1-7H3,(H,36,40)
    • Chiave InChI: WMQZHAXDHLCTLV-UHFFFAOYSA-N
    • Sorrisi: CC(C1C(CC2(C1(CC=C3C2CCC4C(=C3)CCC(C4(C)CO)NC(=O)C5=CC=CC=C5)C)C)OC(=O)C)N(C)C

Proprietà calcolate

  • Massa esatta: 562.3773
  • Massa monoisotopica: 562.37705808g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 41
  • Conta legami ruotabili: 7
  • Complessità: 1080
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 6
  • Superficie polare topologica: 78.9Ų

Proprietà sperimentali

  • PSA: 78.87

9-(benzoylamino)-3-[1-(dimethylamino)ethyl]-10-(hydroxymethyl)-3a,10,12b-trimethyl-1,2,3,3a,4,7,8,9,10,10a,11,12,12a,12b-tetradecahydrobenzo[4,5]cyclohepta[1,2-e]inden-2-yl acetate Letteratura correlata

Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.